![molecular formula C15H12N4O B11851168 4-{[(Pyridin-2-yl)methyl]amino}quinazoline-6-carbaldehyde CAS No. 648449-13-2](/img/structure/B11851168.png)
4-{[(Pyridin-2-yl)methyl]amino}quinazoline-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((Pyridin-2-ylmethyl)amino)quinazoline-6-carbaldehyde is a heterocyclic compound that features a quinazoline core structure with a pyridin-2-ylmethylamino substituent at the 4-position and a carbaldehyde group at the 6-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Pyridin-2-ylmethyl)amino)quinazoline-6-carbaldehyde typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or ortho esters.
Introduction of the Pyridin-2-ylmethylamino Group: This step involves the nucleophilic substitution reaction where the pyridin-2-ylmethylamine is introduced to the quinazoline core.
Formylation: The final step involves the formylation of the quinazoline derivative to introduce the carbaldehyde group at the 6-position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
4-((Pyridin-2-ylmethyl)amino)quinazoline-6-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
Oxidation: 4-((Pyridin-2-ylmethyl)amino)quinazoline-6-carboxylic acid.
Reduction: 4-((Pyridin-2-ylmethyl)amino)quinazoline-6-methanol.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-((Pyridin-2-ylmethyl)amino)quinazoline-6-carbaldehyde has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-((Pyridin-2-ylmethyl)amino)quinazoline-6-carbaldehyde involves its interaction with molecular targets such as kinases and receptors. The compound can inhibit the activity of specific kinases by binding to their active sites, thereby blocking the phosphorylation of downstream targets. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Anilinoquinazolines: These compounds also inhibit kinases but have different substituents at the 4-position.
Quinoline Derivatives: These compounds share a similar core structure but differ in their substituents and biological activities.
Uniqueness
4-((Pyridin-2-ylmethyl)amino)quinazoline-6-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit specific kinases makes it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
648449-13-2 |
|---|---|
Molekularformel |
C15H12N4O |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
4-(pyridin-2-ylmethylamino)quinazoline-6-carbaldehyde |
InChI |
InChI=1S/C15H12N4O/c20-9-11-4-5-14-13(7-11)15(19-10-18-14)17-8-12-3-1-2-6-16-12/h1-7,9-10H,8H2,(H,17,18,19) |
InChI-Schlüssel |
XCYLQYCBWNBACQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)CNC2=NC=NC3=C2C=C(C=C3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(5-Methyl-3,4-dihydrobenzo[b][1,7]naphthyridin-2(1H)-yl)butan-1-one](/img/structure/B11851104.png)
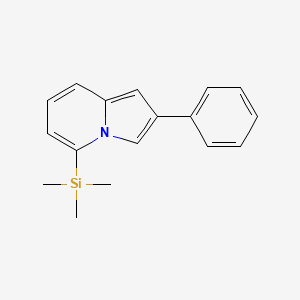

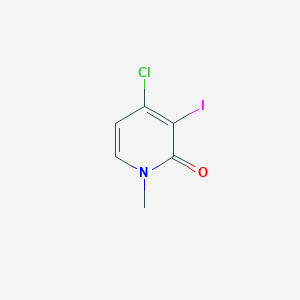

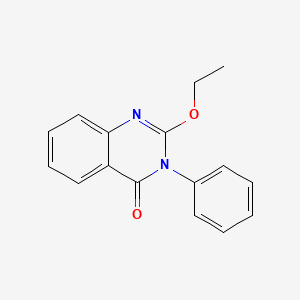
![4-Imino-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11851123.png)

![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(1-naphthalenyl)-](/img/structure/B11851140.png)
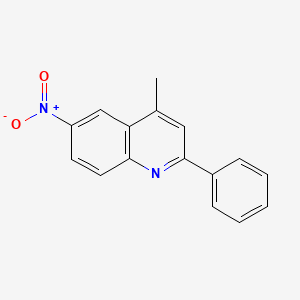
![3-(3-Chlorophenyl)-5,6-dimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-imine](/img/structure/B11851151.png)
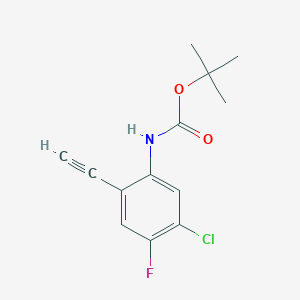
![2,4-Dimethyl-8-phenylimidazo[1,2-a][1,8]naphthyridine](/img/structure/B11851176.png)
